molecular formula C10H6F6O3 B101504 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid CAS No. 16261-80-6

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid

Cat. No.: B101504
CAS No.: 16261-80-6
M. Wt: 288.14 g/mol
InChI Key: DLJNNINHDYILFL-UHFFFAOYSA-N
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Description

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of six fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with hexafluoroacetone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility.

Scientific Research Applications

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid finds applications in multiple scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability. These interactions can modulate enzyme activity, protein folding, and other biochemical processes, making the compound valuable in various research applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure but different functional groups.

    Hexafluoroisopropanol: Another fluorinated alcohol with distinct chemical properties.

    Trifluoroacetic acid: A simpler fluorinated carboxylic acid used in various chemical reactions.

Uniqueness

4-(2-Hydroxyhexafluoroisopropyl)benzoic acid stands out due to its combination of a fluorinated hydroxypropan-2-yl group and a benzoic acid moiety. This unique structure imparts specific reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O3/c11-9(12,13)8(19,10(14,15)16)6-3-1-5(2-4-6)7(17)18/h1-4,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJNNINHDYILFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343649
Record name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16261-80-6
Record name 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Hydroxyhexafluoroisopropyl)benzoic acid
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